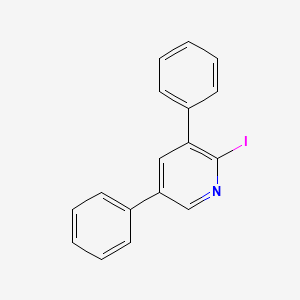
2-Iodo-3,5-diphenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3,5-diphenylpyridine is an organic compound with the molecular formula C17H12IN. It belongs to the class of halopyridines, which are pyridine derivatives substituted with halogen atoms. This compound is characterized by the presence of an iodine atom at the 2-position and phenyl groups at the 3- and 5-positions of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3,5-diphenylpyridine typically involves the iodination of 3,5-diphenylpyridine. One common method is the reaction of 3,5-diphenylpyridine with iodine in the presence of an oxidizing agent such as silver acetate or potassium iodate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3,5-diphenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form C-C bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution: Products like 2-azido-3,5-diphenylpyridine.
Oxidation: Products like this compound N-oxide.
Reduction: Products like 3,5-diphenylpyridine.
Scientific Research Applications
2-Iodo-3,5-diphenylpyridine is used in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodo-3,5-diphenylpyridine involves its interaction with specific molecular targets. The iodine atom and phenyl groups contribute to its reactivity and binding affinity. It can act as a ligand, forming complexes with metal ions, or as a substrate in enzymatic reactions. The pathways involved may include halogen bonding, π-π interactions, and coordination chemistry.
Comparison with Similar Compounds
2-Iodopyridine: A simpler analog with only an iodine atom on the pyridine ring.
3,5-Diphenylpyridine: Lacks the iodine atom but has similar structural features.
2-Bromo-3,5-diphenylpyridine: Similar structure with a bromine atom instead of iodine.
Uniqueness: 2-Iodo-3,5-diphenylpyridine is unique due to the combination of the iodine atom and phenyl groups, which confer distinct chemical reactivity and potential applications. The presence of iodine enhances its ability to participate in halogen bonding and other interactions, making it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C17H12IN |
|---|---|
Molecular Weight |
357.19 g/mol |
IUPAC Name |
2-iodo-3,5-diphenylpyridine |
InChI |
InChI=1S/C17H12IN/c18-17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H |
InChI Key |
AZBRSBHYKYBQQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)I)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde](/img/structure/B11765631.png)
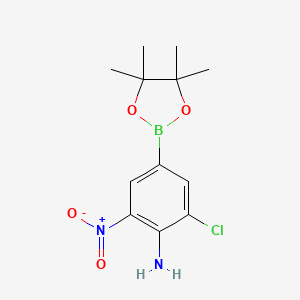
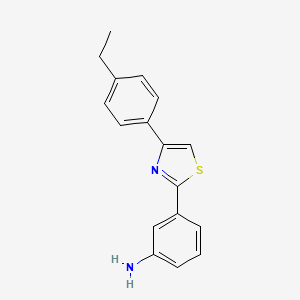
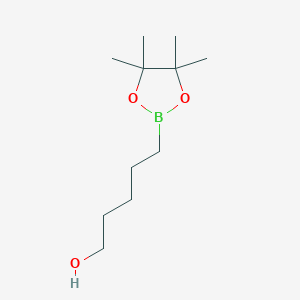
![(3'S,4S,6R,7R,9S,11S,13S,16R)-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-7,11,16-triol](/img/structure/B11765638.png)
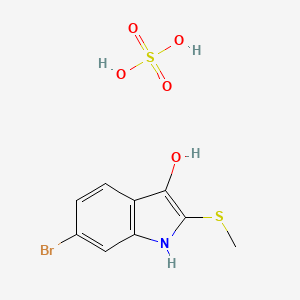

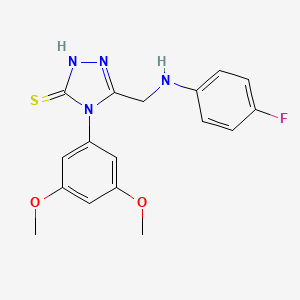

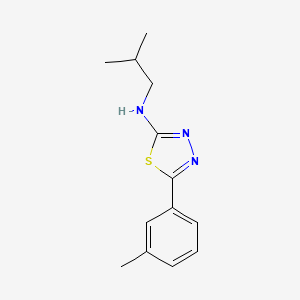
![[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B11765682.png)
![(1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11765688.png)

